molecular formula C6H7O7- B12348764 3,4-Dicarboxy-2-hydroxybutanoate (non-preferred name)

3,4-Dicarboxy-2-hydroxybutanoate (non-preferred name)

Cat. No.: B12348764
M. Wt: 191.12 g/mol
InChI Key: ODBLHEXUDAPZAU-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dicarboxy-2-hydroxybutanoate can be synthesized through several methods. One common approach involves the oxidation of isocitrate using specific oxidizing agents under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 3,4-Dicarboxy-2-hydroxybutanoate often involves large-scale fermentation processes. Microorganisms capable of producing isocitrate are cultured, and the compound is extracted and purified from the fermentation broth .

Chemical Reactions Analysis

Types of Reactions

3,4-Dicarboxy-2-hydroxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically conducted under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions vary. For example, oxidation can yield different carboxylic acids, while reduction can produce various hydroxy acids .

Mechanism of Action

The mechanism by which 3,4-Dicarboxy-2-hydroxybutanoate exerts its effects involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for certain enzymes, facilitating various biochemical reactions. The molecular targets include enzymes involved in the citric acid cycle, where it plays a crucial role in energy production and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dicarboxy-2-hydroxybutanoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes.

Properties

IUPAC Name

3-carboxy-2,5-dihydroxy-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBLHEXUDAPZAU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)[O-])O)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7O7-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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